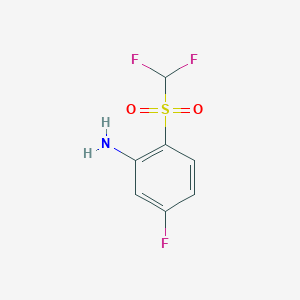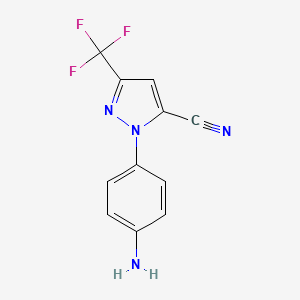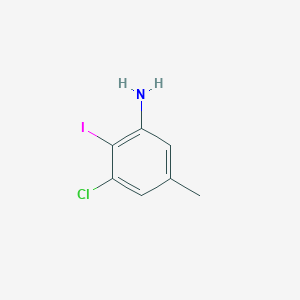
3-Chloro-2-iodo-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-5-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 2-iodo-5-methylaniline. The process involves:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .
化学反应分析
Types of Reactions
3-Chloro-2-iodo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, I2) and catalysts such as palladium (Pd) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
科学研究应用
3-Chloro-2-iodo-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Chloro-2-iodo-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the iodine atom.
2-Iodo-5-methylaniline: Similar structure but lacks the chlorine atom.
3-Chloro-2-iodoaniline: Similar structure but lacks the methyl group
Uniqueness
3-Chloro-2-iodo-5-methylaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC 名称 |
3-chloro-2-iodo-5-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI 键 |
DJCGTPGPDWWHFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


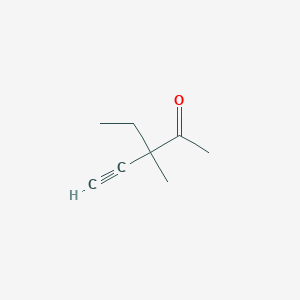
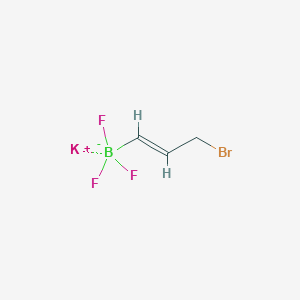
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
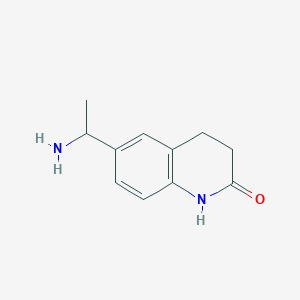

![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)

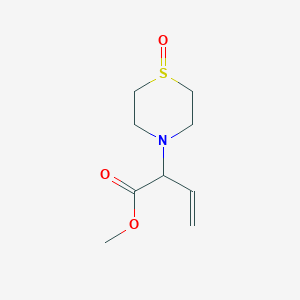
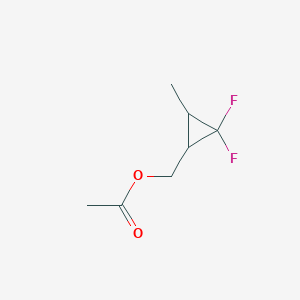
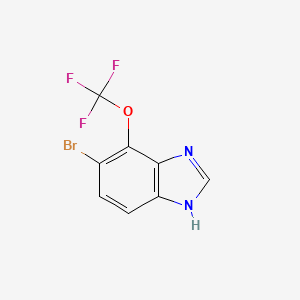
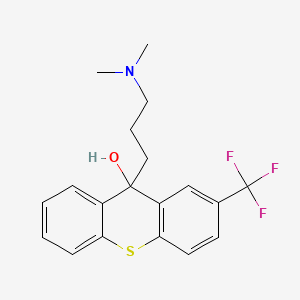
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
